2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol
Description
Properties
CAS No. |
918866-72-5 |
|---|---|
Molecular Formula |
C9H9NO3S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
2-methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C9H9NO3S/c1-9(2,11)4-3-7-5-14-6-8(7)10(12)13/h5-6,11H,1-2H3 |
InChI Key |
AEEHQFAVKLRRDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CSC=C1[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Palladium-Catalyzed Coupling Reactions
One of the primary methods for synthesizing 2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol involves a palladium-catalyzed coupling reaction. This method typically employs an aryl halide and a terminal alkyne.
Methodology
-
- 4-Bromo-3-nitrothiophene
- 2-Methylbut-3-yn-2-ol
- Palladium(II) acetate
- Triphenylphosphine
- Copper(I) iodide
-
- Combine 22.44 g (0.12 mol) of 4-bromo-3-nitrothiophene with 12.20 g (0.145 mol) of 2-methylbut-3-yn-2-ol in 100 mL of diethylamine.
- Add palladium(II) acetate (0.27 g), triphenylphosphine (0.63 g), and copper(I) iodide (0.11 g).
- Reflux the mixture under argon for 15 hours.
- After cooling, add an additional catalyst mixture and reflux for another 15 hours.
- Remove the solvent under reduced pressure and extract the product with diethyl ether.
-
- The combined organic phases are dried over sodium sulfate and concentrated.
- Purification is achieved through column chromatography using silica gel with diethyl ether as the eluent.
Yield and Characterization
The yield for this method can vary but is often around 72%. Characterization can be performed using NMR spectroscopy to confirm the structure of the synthesized compound.
One-Pot Synthesis via Ethynylation
Another effective preparation method is a one-pot synthesis involving ethynylation reactions.
Methodology
-
- Acetylene
- Acetone
- Potassium hydroxide as a catalyst
-
- Dissolve acetylene in liquid ammonia, then mix with acetone and potassium hydroxide.
- Conduct the reaction at temperatures between 30°C to 55°C for a duration of approximately 1 to 3 hours.
- Following the reaction, flash distillation separates the crude product from unreacted materials.
-
- The crude product undergoes salting-out dehydration followed by rectification to obtain pure this compound.
Yield and Characterization
This method also reports yields around 75% to 80%, with purity assessed through NMR analysis.
Alternative Methods
Other synthetic routes may include variations of the aforementioned methods or different catalytic systems, such as nickel or copper-based catalysts, which can provide alternative pathways to achieve similar products with varying efficiencies.
Data Table of Preparation Methods
| Method | Reagents Used | Yield (%) | Key Steps |
|---|---|---|---|
| Palladium-Catalyzed Coupling | 4-Bromo-3-nitrothiophene, 2-Methylbut-3-yn-2-ol | ~72 | Reflux under argon, column chromatography |
| One-Pot Ethynylation | Acetylene, Acetone, Potassium Hydroxide | ~75–80 | Liquid ammonia reaction, flash distillation |
| Alternative Catalytic Routes | Varies (Nickel/Copper catalysts) | Varies | Similar to above methods |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where the nitro group or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol is in organic synthesis. The compound serves as an intermediate in the synthesis of various organic molecules, including unsymmetrical diarylacetylenes. A notable method involves a one-pot synthesis that yields this compound with a high degree of purity and yield (up to 72%) through flash chromatography purification .
Case Study: Synthesis of Diarylacetylenes
A study demonstrated the efficient synthesis of unsymmetrical diarylacetylenes using this compound as a key intermediate. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the compound's utility in complex organic transformations.
Materials Science
The compound's unique structural features make it suitable for applications in materials science, particularly in the development of organic semiconductors and photovoltaic devices. Its ability to form π-conjugated systems is beneficial for enhancing charge transport properties.
Data Table: Properties Relevant to Materials Science
| Property | Value |
|---|---|
| LogP | 2.24040 |
| PSA (Polar Surface Area) | 66.05000 |
These properties indicate that the compound can potentially serve as an effective building block in the design of advanced materials with tailored electronic properties.
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its biological activities, particularly as a potential anti-cancer agent. The nitrophenyl group is known to enhance biological activity due to its electron-withdrawing nature, which can affect the compound's interaction with biological targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of compounds containing nitrophenyl groups exhibit significant cytotoxicity against various cancer cell lines. A study highlighted that modifications to the structure of this compound could lead to enhanced anti-tumor activity, making it a candidate for further pharmacological evaluation.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The nitrothiophene moiety can participate in redox reactions, affecting cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Structural Analogs with Aromatic Substituents
2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol
- Structure : Substitutes the nitrothiophene with a 4-nitrophenyl group.
- Key Data: Molecular Formula: C₁₁H₁₁NO₃ CAS: 33432-53-0 Crystallography: Crystal structure resolved via SHELXL refinement, revealing intermolecular hydrogen bonds involving the hydroxyl group and nitro oxygen .
- Comparison :
- The nitro-phenyl analog exhibits stronger π-π stacking due to the planar phenyl ring, whereas the thiophene variant may display enhanced solubility in polar solvents due to sulfur's polarizability.
- Reactivity: The nitro group in both compounds acts as an electron-withdrawing moiety, but the thiophene’s sulfur atom could facilitate metal coordination in catalytic applications .
2-Methyl-4-phenylbut-3-yn-2-ol
- Structure : Lacks nitro substitution, featuring a simple phenyl group.
- Key Data :
- Comparison :
Heterocyclic Derivatives
2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol
- Structure : Thiophene substituent without nitro group.
- Key Data :
- The non-nitro thiophene analog may exhibit higher nucleophilicity at the sulfur site .
2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol
- Structure : Pyridine ring replaces thiophene.
- Key Data: CAS: Not explicitly listed; purity: 95% . Basicity: The pyridine nitrogen introduces basicity, absent in thiophene derivatives.
- Comparison :
Functionalized Derivatives
2-Methyl-4-(2-phenylbenzofuran-3-yl)but-3-yn-2-ol
- Structure : Benzofuran substituent.
- Key Data :
- The target compound’s nitro-thiophene group may lower melting points due to reduced symmetry .
2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol
Biological Activity
2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol, with the CAS number 918866-72-5, is a compound of interest due to its potential biological activities. This article explores its biological properties, focusing on its antimicrobial effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C9H9NO3S, with a molecular weight of approximately 211.24 g/mol. The compound features a unique structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H9NO3S |
| Molecular Weight | 211.238 g/mol |
| CAS Number | 918866-72-5 |
| LogP | 2.30190 |
| PSA | 94.290 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study published in Bioorganic & Medicinal Chemistry Letters highlights the antibacterial and antifungal activities of various alkaloids, suggesting that structural features such as nitro groups can enhance bioactivity against various pathogens .
The antimicrobial activity of this compound may be attributed to several mechanisms:
- Inhibition of Nucleic Acid and Protein Synthesis : Similar compounds have shown the ability to interfere with DNA replication and protein synthesis in bacterial cells, effectively hindering their growth .
- Effects on Cell Membrane Permeability : The presence of specific functional groups can alter the permeability of bacterial cell membranes, leading to cell lysis and death .
Study 1: Antibacterial Activity
A study investigated the antibacterial efficacy of various derivatives, including those related to this compound. The minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli were reported as follows:
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | <100 | <125 |
| Control Compound A | >200 | >200 |
This study demonstrated that the compound possesses promising antibacterial properties, particularly against Gram-positive bacteria .
Study 2: Antifungal Activity
Another investigation focused on the antifungal potential of related compounds showed that derivatives with similar structures exhibited activity against Candida albicans, with MIC values ranging from 32 to 64 µg/mL. This suggests that modifications in the chemical structure can lead to enhanced antifungal efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
